2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine

Descripción general

Descripción

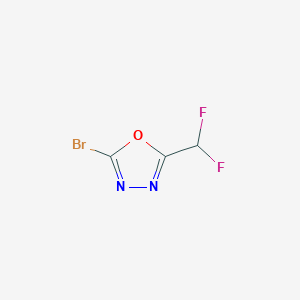

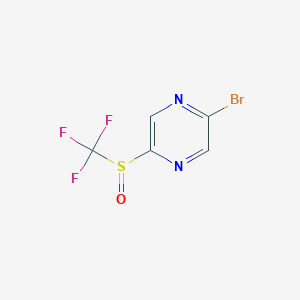

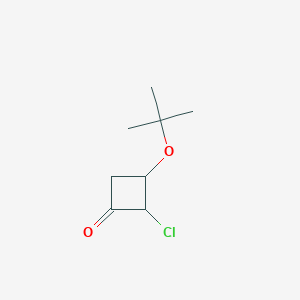

2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine is a chemical compound with the molecular formula C5H2BrF3N2OS . It is colorless to pale-yellow to yellow-brown sticky oil to semi-solid or liquid .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromine atom, a trifluoromethyl group, and a sulfinyl group . The exact mass of the molecule is 225.93535 g/mol .Physical and Chemical Properties Analysis

This compound has a molecular weight of 226.98 g/mol . It is a colorless to pale-yellow to yellow-brown sticky oil to semi-solid or liquid . The compound has a topological polar surface area of 25.8 Ų .Aplicaciones Científicas De Investigación

Catalyst Optimization for Heterocyclic Coupling

Heterocycle-derived sulfinates, including pyrazine derivatives, have been effectively used as nucleophilic coupling partners with aryl chlorides and bromides in palladium-catalyzed coupling reactions. The utilization of a P(t-Bu)2Me-derived Pd catalyst has enabled these reactions to proceed at moderate temperatures while maintaining compatibility with various sensitive functional groups. This process has been successfully applied to challenging heterocyclic sulfinates like pyrazine, pyridazine, pyrimidine, pyrazole, and imidazole (Markovic et al., 2017).

Precursors for Diverse Pyrazole Synthesis

Brominated trihalomethylenones have been explored as versatile precursors for the synthesis of various pyrazole derivatives. This methodology has enabled the formation of compounds like 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through cyclocondensation reactions, demonstrating the utility of brominated precursors in the nucleophilic substitution and cycloaddition reactions to generate a range of functionalized pyrazoles (Martins et al., 2013).

N-Bromo Sulfonamide Catalysis

The synthesis of 4,4'-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s has been achieved through a one-pot pseudo five-component condensation reaction facilitated by a novel N-bromo sulfonamide catalyst. This catalyst, characterized by various spectroscopic techniques, has shown high efficiency and advantages like the use of non-toxic materials, high yields, and short reaction times (Khazaei et al., 2014).

Rhodium-Catalyzed Pyrazine Synthesis

An efficient synthetic route to trisubstituted pyrazines has been developed through a rhodium-catalyzed reaction of 2H-azirines with N-sulfonyl-1,2,3-triazoles. This method involves the formation of dihydropyrazines through the elimination of nitrogen molecules and arylsulfinic acid (Ryu et al., 2015).

Mecanismo De Acción

Target of Action

This compound is primarily used in scientific research, and further studies are needed to identify its specific targets and their roles.

Mode of Action

It’s known that this compound is a pyrazine derivative that contains a sulfinate group and a bromine atom, which may influence its interaction with its targets

Result of Action

As a compound primarily used in scientific research, its effects are likely dependent on the specific experimental conditions and biological systems used.

Análisis Bioquímico

Biochemical Properties

2-Bromo-5-((trifluoromethyl)sulfinyl)pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in palladium-catalyzed α-arylation reactions . The nature of these interactions often involves the formation of covalent bonds, which can significantly alter the activity of the involved biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the respiratory system and cause eye and skin irritation . These effects highlight the compound’s potential to modulate cellular activities significantly.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can induce changes in gene expression, thereby altering the cellular response . The compound’s ability to form covalent bonds with biomolecules is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as an inert atmosphere at 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For instance, it has been reported to cause acute toxicity when administered orally . Understanding the dosage thresholds is essential for its safe application in research and potential therapeutic uses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to significant changes in cellular metabolism, highlighting its potential as a modulator of metabolic activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported via specific transporters and binding proteins, which determine its localization and accumulation within different cellular compartments . These factors influence its overall efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and subsequent biological effects .

Propiedades

IUPAC Name |

2-bromo-5-(trifluoromethylsulfinyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2OS/c6-3-1-11-4(2-10-3)13(12)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKJHZXIOXMTON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)S(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401254092 | |

| Record name | 2-Bromo-5-[(trifluoromethyl)sulfinyl]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401254092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206523-77-4 | |

| Record name | 2-Bromo-5-[(trifluoromethyl)sulfinyl]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206523-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-[(trifluoromethyl)sulfinyl]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401254092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid 6-benzyl ester 3-methyl ester](/img/structure/B1379552.png)

![4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1379557.png)

![6-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1379561.png)

![3-Amino-1-[2-(pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B1379565.png)

![Tert-butyl 4-[(pyridin-2-ylmethyl)amino]azepane-1-carboxylate](/img/structure/B1379566.png)